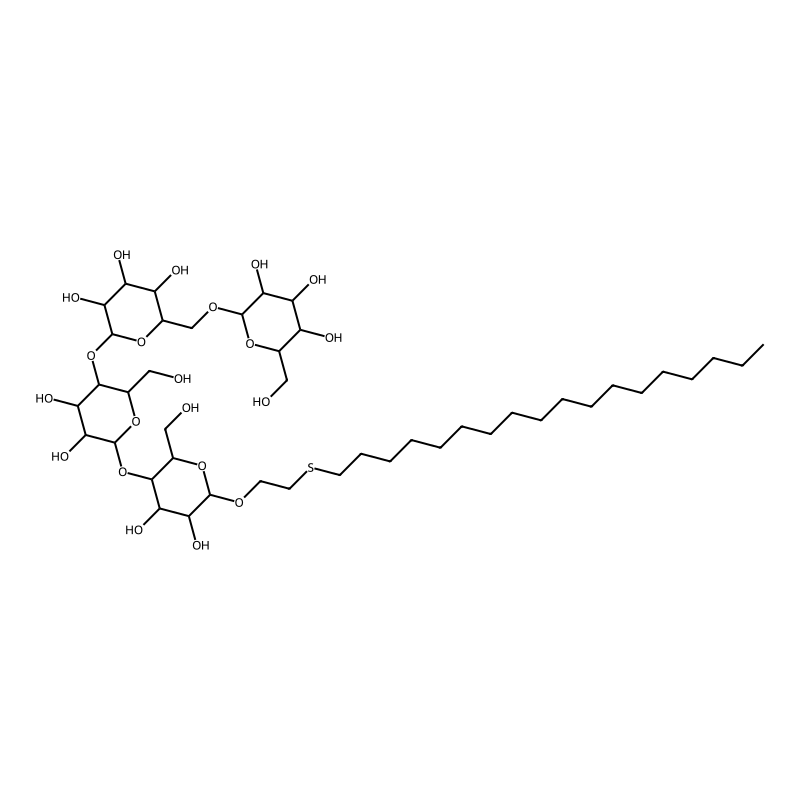2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
The compound 2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a unique structural arrangement. Its systematic name indicates a polyol structure with numerous sugar-like components, suggesting potential biological activity and applications in various fields such as pharmaceuticals and nutraceuticals.
- Cellular recognition: Cell surfaces often have oligosaccharides that help cells recognize and interact with each other [].
- Energy storage: Some oligosaccharides serve as short-term energy stores in certain organisms [].
- Protein folding and stability: Oligosaccharides can be attached to proteins, influencing their folding and stability [].
The chemical reactivity of this compound is primarily influenced by its hydroxyl groups, which can participate in various reactions:
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
- Glycosylation: The sugar moieties can undergo glycosylation reactions, forming glycosides.
- Oxidation: The hydroxyl groups may be oxidized to form carbonyl compounds or acids under appropriate conditions.
These reactions can be utilized for modifying the compound to enhance its properties or create derivatives with specific functionalities.
- Antioxidant Activity: Many polyols are known for their ability to scavenge free radicals.
- Antimicrobial Properties: Sugar derivatives often show activity against various pathogens.
- Anti-inflammatory Effects: Some studies suggest that compounds with multiple hydroxyl groups can modulate inflammatory responses.
Further research is necessary to elucidate the specific biological effects of this compound.
The synthesis of this compound can involve several steps:
- Starting Materials: Utilize simple sugars and phenolic compounds as starting materials.
- Protection/Deprotection Strategies: Protecting groups may be used to selectively react certain hydroxyl groups.
- Coupling Reactions: Employ coupling reactions to join different sugar units and functional groups together.
- Purification: Techniques such as chromatography may be employed to purify the final product.
Specific synthetic routes can vary based on the desired yield and purity of the final compound.
This compound has potential applications in various fields:
- Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound for drug development.
- Nutraceuticals: Its antioxidant properties may make it suitable for dietary supplements aimed at improving health.
- Cosmetics: The moisturizing properties of polyols can be advantageous in skincare formulations.
Further studies would help clarify its practical applications in these areas.
Similar Compounds
Several compounds share structural similarities with 2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. These include:
- Vicenin 1 (6,8-di-C-glucopyranosylapigenin): Known for its antioxidant properties.
- Vicenin 2 (6,8-di-C-glucosylapigenin): Exhibits similar biological activities and structural features.
- Apigenin 6-C-glucoside: A flavonoid glycoside with notable health benefits.
Comparison TableCompound Name Structure Features Biological Activity 2-[[6-[...]] Multiple hydroxyl groups Antioxidant, antimicrobial Vicenin 1 C-glucosides Antioxidant Vicenin 2 C-glucosides Antioxidant Apigenin 6-C-glucoside Flavonoid glycoside Antioxidant
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[[6-[...]] | Multiple hydroxyl groups | Antioxidant, antimicrobial |
| Vicenin 1 | C-glucosides | Antioxidant |
| Vicenin 2 | C-glucosides | Antioxidant |
| Apigenin 6-C-glucoside | Flavonoid glycoside | Antioxidant |
This comparison highlights the uniqueness of the initial compound through its complex structure and potential multifunctionality compared to similar compounds.








